6-ethylpiperidine-2-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-ethylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJYOFZIEHAKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Stereochemical Maze: A Technical Guide to 6-Substituted Pipecolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipecolic acid, a six-membered cyclic amino acid, and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2][3] The introduction of a substituent at the 6-position creates a second stereocenter, dramatically increasing molecular complexity and unlocking access to a diverse three-dimensional chemical space. Control over the absolute and relative stereochemistry at the C2 and C6 positions is paramount, as stereoisomers often exhibit profoundly different biological activities, receptor binding affinities, and pharmacokinetic profiles.[1] This in-depth guide provides a comprehensive overview of the stereochemistry of 6-substituted pipecolic acid derivatives, focusing on robust stereoselective synthetic strategies, detailed conformational analysis, and the critical interplay between stereostructure and biological function.
The Stereochemical Landscape of 2,6-Disubstituted Piperidines
The presence of stereocenters at both the C2 (carboxyl) and C6 (substituent) positions of the piperidine ring gives rise to two pairs of enantiomers, which are diastereomeric to each other. These are designated as cis (where the substituents at C2 and C6 are on the same face of the ring) and trans (where they are on opposite faces).
-
(2S,6R)- and (2R,6S)-isomers: These are the cis diastereomers.
-
(2S,6S)- and (2R,6R)-isomers: These are the trans diastereomers.
The precise spatial arrangement of these substituents dictates the overall molecular shape, which is fundamental to molecular recognition and biological activity. Therefore, synthetic access to all four stereoisomers in an enantiomerically pure form is a primary objective for structure-activity relationship (SAR) studies in drug discovery.
Pillars of Stereoselective Synthesis
Achieving stereocontrol in the synthesis of 6-substituted pipecolic acids is a significant challenge. Several powerful strategies have been developed, each with distinct advantages depending on the target molecule and available starting materials.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
One of the most direct approaches involves using readily available, enantiopure starting materials from the "chiral pool," such as amino acids. L-lysine and its derivatives are common precursors.[3] A versatile route starting from D-2-aminoadipic acid, a non-proteinogenic amino acid, has been effectively used to generate C6-aryl modified pipecolic acid derivatives.[1][2][4] This strategy involves initial cyclization to form the piperidine ring, followed by functionalization.
A key advantage of this approach is that the stereochemistry at the C2 position is pre-defined by the starting material, simplifying the stereochemical challenge to controlling the introduction of the C6 substituent.
Diastereoselective Reductions of Cyclic Imines
A prevalent and highly effective strategy involves the diastereoselective reduction of a cyclic imine (or Δ¹-piperideine) intermediate. The stereochemical outcome of the reduction is governed by the direction of hydride attack, which can be influenced by pre-existing stereocenters or the reaction conditions.
For instance, the reduction of an N-acyl enamine intermediate using heterogeneous catalytic hydrogenation (e.g., Pd/C, H₂) can show high diastereoselectivity, favoring the cis product.[1][2] In contrast, reduction of the corresponding N-acyliminium ion with a hydride reagent like sodium cyanoborohydride (NaBH₃CN) often results in lower diastereoselectivity, yielding a mixture of cis and trans isomers.[1][2] This difference in selectivity is crucial; catalytic hydrogenation proceeds via delivery of hydrogen from the less sterically hindered face of the substrate adsorbed on the catalyst surface, whereas the hydride reduction of the planar iminium ion is less sterically biased.
A key development for accessing trans-piperidines involves a Lewis acid-mediated conformational change of the Δ¹-piperideine intermediate during the reduction step, which can reverse the typical stereochemical outcome.[5]
Asymmetric Catalysis: Building Chirality from Achiral Precursors
Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity.[6][7] This approach typically involves the hydrogenation of a pyridine or dihydropyridine precursor using a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium) with a chiral phosphine ligand, such as BINAP or DIOP.[6][8]
The development of catalysts for the asymmetric hydrogenation of heteroarenes like pyridine has been challenging due to the stability of the aromatic ring and potential catalyst inhibition by the nitrogen heteroatom.[7] However, strategies such as using bicyclic substrates or introducing coordinating groups can facilitate highly enantioselective transformations.[7]
Chiral Auxiliaries: Temporary Stereodirecting Groups
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction.[9] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This method has been successfully applied to the synthesis of pipecolic acid derivatives.[8][10] For example, an amidine auxiliary can be used to direct the functionalization of 1,2-dihydropyridines, leading to a highly stereoselective synthesis of 2,6-disubstituted piperidines upon reduction.[10][11]
Conformational Analysis: The Link Between Structure and Function
The piperidine ring of a 6-substituted pipecolic acid derivative is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. The introduction of substituents at C2 and C6 has profound consequences for the conformational equilibrium of the ring.
Chair Conformations and A-Values
The two chair conformations of the piperidine ring are in rapid equilibrium. Substituents can occupy either an axial or an equatorial position. Generally, larger substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.
-
Trans Isomers: In the (2S,6S) or (2R,6R) isomers, the thermodynamically most stable conformation will have both the C2-carboxyl group and the C6-substituent in equatorial positions.
-
Cis Isomers: In the (2S,6R) or (2R,6S) isomers, one substituent must be axial while the other is equatorial. The preferred conformation will place the larger of the two groups in the equatorial position. For example, the presence of a bulky tert-butyl group at C6 significantly influences the conformational equilibrium.[12][13]
This conformational preference is critical, as the spatial orientation of the carboxyl group and the C6-substituent directly impacts how the molecule interacts with its biological target.
Analytical Techniques for Stereochemical and Conformational Assignment
Unambiguous determination of both the relative and absolute stereochemistry, as well as the dominant conformation, is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining relative stereochemistry and conformation. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them (Karplus relationship). Large coupling constants (typically 8-12 Hz) between vicinal axial protons (e.g., H2a-H3a, H6a-H5a) are indicative of a chair conformation. An in-depth analysis of these coupling constants can reveal the axial or equatorial orientation of the ring protons, and by extension, the substituents.[1][12] Nuclear Overhauser Effect (NOE) experiments can also provide through-space distance information to confirm stereochemical assignments.
-
X-ray Crystallography: This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration if a heavy atom is present or anomalous dispersion is used.[14]
Stereochemistry-Activity Relationship (SAR) in Drug Development
The distinct three-dimensional shapes of stereoisomers mean they often interact differently with chiral biological macromolecules like enzymes and receptors. This can lead to one isomer being a potent therapeutic agent while another is inactive or even toxic.
For example, in the development of selective inhibitors for tumor necrosis factor-alpha converting enzyme (TACE), the potency and selectivity were found to be dramatically influenced by the stereochemistry of substituted pipecolate hydroxamic acid scaffolds.[14] Similarly, the specific stereoisomers of pipecolic acid can have different effects on biological processes; for instance, L-pipecolic acid can act as a precursor for important endogenous osmolytes in certain bacteria, a role not fulfilled by the D-isomer alone.[15] This underscores the necessity of preparing and testing stereoisomerically pure compounds during the drug discovery process.
Experimental Protocols and Data Visualization
Example Protocol: Diastereoselective Synthesis of 6-Arylpipecolic Acid Derivatives
The following protocol is adapted from a versatile route utilizing a chiral pool starting material and diastereoselective hydrogenation.[1][2]
Step 1: Synthesis of N-Formyl Enamine
-
To a solution of (R)-methyl 6-oxopipecolate (1.0 eq) in dry toluene, add the desired arylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and triethylamine (2.0 eq).
-
Heat the mixture to 80 °C under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding enamine.
Step 2: Diastereoselective Catalytic Hydrogenation
-
Dissolve the N-formyl enamine (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. A d.r. of >9:1 in favor of the cis product is typically observed.[2]
-
Purify by column chromatography to yield the enantiomerically pure (2R,6S)-6-arylpipecolate derivative.
Data Summary: Comparison of Reduction Methods
| Reduction Method | Substrate | Reagent/Catalyst | Typical Diastereomeric Ratio (cis:trans) | Reference |
| Catalytic Hydrogenation | N-Acyl Enamine | Pd/C, H₂ | >9:1 | [2] |
| Hydride Reduction | N-Acyliminium Ion | NaBH₃CN | ~1:1 | [2] |
Visualizing Synthetic and Conformational Concepts
Diagram 1: General Synthetic Workflow for 6-Arylpipecolic Acids
Caption: A chiral pool synthesis approach to 6-arylpipecolic acids.
Diagram 2: Conformational Equilibrium of a cis-2,6-Disubstituted Piperidine
Caption: Chair-flip equilibrium in a cis-6-substituted pipecolic acid ester.
Conclusion and Future Outlook
The stereochemistry of 6-substituted pipecolic acid derivatives is a rich and challenging field with direct implications for the development of novel therapeutics. Mastery over the stereoselective synthesis of these scaffolds is essential for exploring the full potential of this compound class. Methods starting from the chiral pool and those employing diastereoselective reductions of cyclic imine precursors are particularly robust and widely used. The continued development of novel asymmetric catalytic methods will further expand the toolkit available to medicinal chemists. A thorough understanding of the conformational preferences, guided by NMR and X-ray analysis, is indispensable for rational drug design and for elucidating the complex structure-activity relationships that govern biological activity. As our ability to precisely control three-dimensional molecular architecture improves, so too will our capacity to design the next generation of highly selective and effective drugs based on the versatile pipecolic acid scaffold.
References
-
Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(6), 1993–2002. [Link]
-
Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. PubMed. [Link]
-
Neubauer, T., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 16, 1104–1114. [Link]
-
Couty, F. (1999). Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids, 16(3-4), 297–320. [Link]
-
Simon, R. C., Zepeck, F., & Kroutil, W. (2013). Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones. Chemistry, 19(8), 2859–2865. [Link]
-
Neubauer, T., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journals. [Link]
-
Neubauer, T., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journals PDF. [Link]
-
ResearchGate. (n.d.). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. ResearchGate. [Link]
-
Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure, 1268, 133719. [Link]
-
Anderson, J. C., et al. (2018). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Chemical Communications, 54(74), 10442-10445. [Link]
-
Anderson, J. C., et al. (2018). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Semantic Scholar. [Link]
-
Souers, A. J., & Ellman, J. A. (2000). Asymmetric Synthesis of a C-3 Substituted Pipecolic Acid. The Journal of Organic Chemistry, 65(4), 1222–1232. [Link]
-
Gouffi, K., et al. (2000). Osmoprotection by Pipecolic Acid in Sinorhizobium meliloti: Specific Effects of d and l Isomers. Journal of Bacteriology, 182(5), 1257–1263. [Link]
-
Levin, J. I., et al. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1375–1378. [Link]
-
He, H. Y., & Tang, M. C. (2015). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 99(15), 6211–6219. [Link]
-
Shibasaki, T., et al. (2014). Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure. ACS Synthetic Biology, 4(4), 421–428. [Link]
-
Shibasaki, T., et al. (2015). Refined regio- and stereoselective hydroxylation of L-pipecolic acid by protein engineering of L-proline cis-4-hydroxylase based on the X-ray crystal structure. ACS Synthetic Biology, 4(4), 421–428. [Link]
-
Carbonnel, S., & Troin, Y. (2002). Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Formal Synthesis of (+)-Indolizidine 167B and (+)-Indolizidine 209D. Semantic Scholar. [Link]
-
Shankar, S. R., et al. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. ResearchGate. [Link]
-
Fadel, A., & Lahrache, N. (2007). Asymmetric Synthesis. 32. A New Access to Enantiomerically Pure (S)-(-)-Pipecolic Acid and 2- or 6-Alkylated Derivatives. The Journal of Organic Chemistry, 72(5), 1780–1784. [Link]
-
Couty, F. (2005). Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids, 16(3-4), 297–320. [Link]
-
Agami, C., Couty, F., Poursoulis, M., & Vaissermann, J. (1992). Asymmetric synthesis of pipecolic acid derivatives. Tetrahedron, 48(3), 431–442. [Link]
-
Golebiowski, A., et al. (1998). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (24), 4113–4120. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
-
Taylor & Francis. (n.d.). Pipecolic acid – Knowledge and References. Taylor & Francis. [Link]
-
Hou, D. R., et al. (2008). Asymmetric Synthesis of 4- and 5-Substituted Pipecolic Esters by Ring-Closing Metathesis and Palladium-Catalyzed Formate Reduction. The Journal of Organic Chemistry, 73(18), 7338–7341. [Link]
-
Prandi, C., & Occhiato, E. G. (2022). l‐Pipecolic acid and its (poly)hydroxylated derivatives. ResearchGate. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329–332. [Link]
-
Cui, X., & Burgess, K. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. [Link]
-
Pápai, I., & Ujaque, G. (2023). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. International Journal of Molecular Sciences, 24(6), 5568. [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Wikipedia. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
Sources
- 1. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Asymmetric syntheses of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 手性助剂_化学合成_化学和生化试剂-默克生命科学 [sigmaaldrich.cn]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
conformational analysis of 2,6-disubstituted piperidine amino acids
Title: Conformational Analysis of 2,6-Disubstituted Piperidine Amino Acids: A Technical Guide to Stereochemical Control and Characterization
Executive Summary
The piperidine scaffold, specifically 2,6-disubstituted piperidine amino acids (derivatives of pipecolic acid), represents a privileged architecture in drug design. These molecules serve as rigid conformational constraints in peptidomimetics, capable of inducing specific secondary structures (such as
However, the thermodynamic landscape of these systems is non-trivial. It is governed by a delicate interplay between classic steric forces (1,3-diaxial interactions) and electronic stereoelectronic effects (allylic
Part 1: Structural Fundamentals & Stereochemical Principles
To control the conformation, one must first understand the forces dictating the equilibrium. The piperidine ring predominantly exists in a chair conformation, but the orientation of substituents is heavily influenced by the nature of the nitrogen substituent.
The Baseline: The Chair and 1,3-Diaxial Strain
In the absence of N-acylation (i.e., the free amine or protonated salt), the stereochemistry follows standard cyclohexane rules:
-
Cis-2,6-disubstituted: The diequatorial conformer is thermodynamically preferred to avoid 1,3-diaxial interactions with the axial protons at C3 and C5.
-
Trans-2,6-disubstituted: Inevitably forces one substituent into a high-energy axial position.
The Critical Variable: Strain in N-Acyl Systems
In drug discovery, these amines are almost always acylated (amides, carbamates, ureas). The partial double-bond character of the N-C(O) bond creates a planar environment that clashes with equatorial substituents at the
-
The Conflict: An equatorial substituent at C2 or C6 creates severe steric clash with the amide oxygen (in the Z-rotamer) or the amide alkyl group (in the E-rotamer). This is known as Allylic 1,3-strain (
) . -
The Consequence: To relieve this strain, N-acyl-2,6-disubstituted piperidines may:
-
Flip the Ring: Force the "equatorial" substituents into axial positions (if the substituents are not too bulky).
-
Distort the Chair: Adopt a twist-boat conformation.
-
Lock the Rotamer: Exclusively populate the rotamer that minimizes the clash, often creating a rigid, pre-organized scaffold ideal for binding.
-
Part 2: Analytical Methodologies (The Core)
This section details the specific analytical techniques required to solve the conformation.
High-Resolution NMR Spectroscopy
NMR is the primary tool for solution-phase analysis. The geometry of the ring is encoded in the Vicinal Coupling Constants (
Table 1: Diagnostic NMR Parameters for Piperidine Conformations
| Parameter | Value Range | Structural Interpretation |
| 10.0 – 12.0 Hz | Axial-Axial (aa): Indicates the H2 proton is axial (substituent is equatorial). | |
| 2.0 – 5.0 Hz | Axial-Equatorial (ae) or (ee): Indicates the H2 proton is equatorial (substituent is axial) or ring distortion. | |
| NOE (Strong) | H2 | Cis-Diaxial: Only possible if both protons are axial (substituents are equatorial) and on the same face. |
| NOE (Strong) | H2 | Axial H2: Confirms H2 is axial (1,3-diaxial relationship). |
| Temperature Coeff. | Intramolecular H-Bond: Indicates the NH is shielded from solvent, likely part of a stable turn. |
Computational Modeling (DFT)
Experimental data must be corroborated by calculation.
-
Level of Theory: DFT at the M06-2X/6-311+G(d,p) level is recommended over B3LYP for these systems because M06-2X better accounts for dispersion forces (London dispersion) which are critical in sterically crowded rings.
-
Solvation: Always use a PCM (Polarizable Continuum Model) or SMD model matching your NMR solvent (e.g., CHCl
or DMSO).
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the logical flow for determining the absolute conformation of a synthesized 2,6-disubstituted piperidine.
Figure 1: Decision tree for the stereochemical assignment of piperidine derivatives using NMR and DFT.
Part 4: Experimental Protocols
Protocol 4.1: Self-Validating NMR Determination
Objective: To unambiguously assign the axial/equatorial orientation of substituents.
-
Sample Preparation: Dissolve 5–10 mg of the pure compound in 600
L of CDCl (for rigid non-polar analysis) or DMSO-d (if H-bonding analysis is required). Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite). -
Acquisition (1D): Acquire a standard proton spectrum.
-
Critical Step: Set the relaxation delay (
) to at least 5 seconds to allow full relaxation of methine protons for accurate integration.
-
-
Decoupling Experiment (Validation):
-
If the H2 signal is obscured by overlap, perform a 1D-TOCSY or Homo-decoupling experiment irradiating the H3 protons to simplify the H2 multiplet.
-
-
Analysis:
-
Locate the signal for H2 (typically
3.5–5.0 ppm depending on N-acylation). -
Measure the width at half-height (
) if the splitting is complex. Hz implies axial orientation (large couplings). Hz implies equatorial.[1] -
Extract
and .
-
-
NOE Validation:
-
Run a 1D-NOESY irradiating H2.
-
Observation: If you see a strong enhancement of H6, they are on the same face (cis). If you see enhancement of H4(axial), H2 is axial.
-
Protocol 4.2: Assessing Beta-Turn Induction (Peptidomimetics)
Objective: To determine if the piperidine amino acid induces a turn in a peptide backbone.
-
Variable Temperature (VT) NMR:
-
Acquire 1H NMR spectra at 298K, 303K, 308K, 313K, and 318K in DMSO-d
. -
Track the chemical shift of the amide NH protons.
-
-
Calculation: Plot
(ppm) vs Temperature (K).-
Calculate the slope (
). -
Interpretation: A slope > -3 ppb/K indicates a solvent-shielded (intramolecularly hydrogen-bonded) proton, confirming a stable turn conformation.
-
Part 5: Application in Peptidomimetics
2,6-disubstituted piperidines are not just scaffolds; they are dihedral angle filters . By incorporating them into a peptide backbone, you restrict the
-
Type II'
-turns: The 2,6-cis-disubstituted scaffold is a proven mimic for the and positions of a -turn. -
Mechanism: The steric bulk at C2 and C6 prevents the "extended" conformation (
-sheet), forcing the backbone into a compact turn. This is highly effective for designing inhibitors of Protein-Protein Interactions (PPIs) where the recognition motif is a loop or turn.
References
-
Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron. Link
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry. Link -
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Bailey, P. D., et al. (1998). Pipecolic acid derivatives as rigid scaffolds for the construction of peptidomimetics. Chemical Communications. Link
-
Clayden, J., et al. (2005). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition. Link
Sources
An In-Depth Technical Guide to the Non-Proteinogenic Amino Acid: 6-Ethylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of Non-Proteinogenic Amino Acids in Modern Drug Discovery
The therapeutic landscape is in a constant state of evolution, driven by the pursuit of novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic profiles. Within this dynamic environment, non-proteinogenic amino acids (NPAAs) have emerged as powerful tools for the medicinal chemist. These unique building blocks, which fall outside the canon of the twenty protein-coding amino acids, offer a vast and largely unexplored chemical space. Their incorporation into peptide-based therapeutics or their use as standalone scaffolds can confer significant advantages, including increased metabolic stability, improved oral bioavailability, and the ability to probe and modulate biological targets in ways that are inaccessible to their proteinogenic counterparts. This guide delves into the specifics of a compelling yet under-documented NPAA, 6-ethylpiperidine-2-carboxylic acid, providing a comprehensive technical overview for researchers at the forefront of drug discovery and development.
Introduction to this compound: A Scaffold of Interest
This compound, also known as 6-ethylpipecolic acid, is a cyclic, non-proteinogenic alpha-amino acid. Its structure is characterized by a piperidine ring, a foundational motif in numerous pharmaceuticals, with a carboxylic acid at the 2-position and an ethyl group at the 6-position. This substitution pattern introduces two stereocenters, leading to the possibility of four stereoisomers ( (2S,6S), (2R,6R), (2S,6R), and (2R,6S) ). The specific stereochemistry of the molecule is crucial as it will dictate its three-dimensional conformation and, consequently, its biological activity.
The piperidine core is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations for optimal target engagement. The addition of an ethyl group at the 6-position introduces lipophilicity and steric bulk, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Caption: Retrosynthetic analysis for this compound.
Proposed Synthetic Protocol
This protocol outlines a plausible and efficient pathway for the synthesis of this compound.
Step 1: Synthesis of 6-Ethylpicolinic Acid
There are several established methods to synthesize 6-ethylpicolinic acid. One common approach involves the lithiation of 2-bromo-6-ethylpyridine followed by quenching with carbon dioxide.
-
Materials: 2-bromo-6-ethylpyridine, n-butyllithium (n-BuLi), Dry diethyl ether or tetrahydrofuran (THF), Dry ice (solid CO2), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 2-bromo-6-ethylpyridine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-ethylpicolinic acid.
-
Step 2: Catalytic Hydrogenation to this compound
The hydrogenation of the pyridine ring of 6-ethylpicolinic acid will yield the desired piperidine derivative. The choice of catalyst and reaction conditions is critical to achieve high yield and, if desired, stereoselectivity. [1]
-
Materials: 6-ethylpicolinic acid, Platinum(IV) oxide (PtO2, Adams' catalyst) or Rhodium on carbon (Rh/C), Ethanol or acetic acid, Hydrogen gas (H2).
-
Procedure:
-
Dissolve 6-ethylpicolinic acid in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of PtO2 or Rh/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture (e.g., 50-80 °C).
-
Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or chromatography.
-
Note on Stereoselectivity: The hydrogenation of a disubstituted pyridine ring can lead to a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions. Chiral catalysts or auxiliaries may be employed for an asymmetric synthesis to obtain specific stereoisomers. [2]
Physicochemical and Spectroscopic Characterization
Predicting the analytical characteristics of this compound is crucial for its identification and characterization.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 2-3) and one for the secondary amine (around 10-11) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl group, and the exchangeable protons of the carboxylic acid and the amine. The protons on the piperidine ring will likely appear as complex multiplets in the region of 1.5-3.5 ppm. The CH2 of the ethyl group would be a quartet around 2.5-3.0 ppm, and the CH3 a triplet around 1.0-1.3 ppm. The COOH proton will be a broad singlet at a downfield chemical shift (>10 ppm), and the NH proton will also be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm. The carbons of the piperidine ring will appear between 20-60 ppm. The CH2 and CH3 carbons of the ethyl group will have characteristic shifts around 25-30 ppm and 10-15 ppm, respectively.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 158.2. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 156.2 should be observed.
-
Fragmentation Pattern: Common fragmentation pathways for piperidine carboxylic acids include the loss of the carboxylic acid group and ring-opening fragmentation.
Potential Biological Activity and Therapeutic Applications
While direct biological data for this compound is not readily available, its structural features suggest several potential areas of therapeutic interest. Pipecolic acid and its derivatives are known to possess a range of biological activities. [3][4][5][6]
-
Neurological Disorders: The piperidine scaffold is a common feature in many centrally acting drugs. Substituted pipecolic acid derivatives have been investigated as modulators of various receptors and transporters in the central nervous system. The introduction of the ethyl group could modulate the lipophilicity, potentially enhancing blood-brain barrier penetration.
-
Enzyme Inhibition: The carboxylic acid and secondary amine functionalities make this compound a candidate for interacting with the active sites of enzymes, particularly proteases and metalloenzymes. [4]* Peptidomimetics: As a constrained, non-proteinogenic amino acid, it can be incorporated into peptides to induce specific secondary structures, such as turns or helices, and to increase resistance to proteolytic degradation. This is a valuable strategy in the design of peptide-based drugs with improved pharmacokinetic properties.
-
Antimicrobial and Antiviral Agents: The piperidine ring is present in a number of natural and synthetic antimicrobial and antiviral compounds.
Caption: Potential therapeutic applications of this compound.
Future Directions and Conclusion
This compound represents a largely untapped resource for medicinal chemists and drug discovery scientists. The synthetic route proposed in this guide provides a clear and actionable starting point for its preparation and subsequent evaluation. The true potential of this NPAA lies in the stereoselective synthesis of its four isomers and the systematic investigation of their biological activities. As our understanding of the intricate roles of NPAAs in biology and medicine continues to expand, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of innovative therapeutics. This guide serves as a foundational document to inspire and facilitate further research into this promising chemical entity.
References
-
Garg, N. K., & Lab, U. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Pipecolic acid in microbes: biosynthetic routes and enzymes. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Retrieved February 15, 2026, from [Link]
-
Elsevier. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. [Link]
- Google Patents. (n.d.). Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics.
Sources
- 1. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(2S,6R)-6-ethylpiperidine-2-carboxylic acid structure activity relationship
This guide serves as an authoritative technical reference for the structure-activity relationship (SAR), synthesis, and application of (2S,6R)-6-ethylpiperidine-2-carboxylic acid . This specific scaffold is a critical "conformational lock" used in high-value peptidomimetics, HCV NS5A inhibitors, and NMDA receptor modulators.
A Privileged Scaffold for Conformational Restriction in Drug Design[1]
Executive Summary & Structural Logic
The molecule (2S,6R)-6-ethylpiperidine-2-carboxylic acid (often abbreviated as cis-6-ethylpipecolic acid) acts as a higher homologue of proline. Its value in medicinal chemistry stems from its ability to restrict the conformational space of a peptide backbone or small molecule pharmacophore more rigidly than proline itself.
The "Diequatorial Lock" Mechanism
The stereochemical designation (2S, 6R) in a 2,6-disubstituted piperidine defines the cis -isomer.
-
Thermodynamic Stability: In the chair conformation, the cis-2,6-disubstituted piperidine allows both the C2-carboxylate and the C6-ethyl group to adopt equatorial positions simultaneously.
-
Biological Implication: This "diequatorial" arrangement minimizes 1,3-diaxial strain, creating a highly stable, predictable hydrophobic volume. This contrasts with the trans isomer (2S, 6S), where one group must be axial, leading to higher energy and different vector projections.
Key Pharmacophoric Features:
-
C2-Carboxylate: Acts as the acidic handle for amide coupling (mimicking the C-terminus of amino acids).
-
C6-Ethyl Group: Provides a specific hydrophobic bulk that fills "S1'" or "S2" pockets in viral proteases or allosteric binding sites in ion channels.
-
Secondary Amine: Maintains basicity (
) and hydrogen bond donor capability, unlike N-alkylated variants.
Synthesis & Production Protocols
To ensure scientific integrity, we prioritize the Hydrogenation of 6-Substituted Pyridines as the most robust, self-validating protocol for generating the cis isomer.
Protocol A: Stereoselective Hydrogenation (Self-Validating)
Objective: Convert 6-ethylpyridine-2-carboxylic acid to (2S,6R)-6-ethylpiperidine-2-carboxylic acid with >95% cis diastereoselectivity.
Reagents:
-
Substrate: 6-Ethylpyridine-2-carboxylic acid (CAS: 1970-49-6)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2)
-
Solvent: Aqueous Acetic Acid (AcOH/H2O, 1:1)
-
Pressure: 50–60 psi H2
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 6-ethylpyridine-2-carboxylic acid in 50 mL of 50% aqueous acetic acid.
-
Catalyst Addition: Add 5 mol% of 5% Rh/Al2O3 under an inert argon atmosphere. Critical: Rhodium is preferred over Palladium for minimizing decarboxylation side reactions.
-
Hydrogenation: Seal in a Parr shaker or high-pressure autoclave. Purge with H2 (3x). Pressurize to 60 psi and agitate at Room Temperature (25°C) for 12–24 hours.
-
Validation (TLC/NMR): Monitor consumption of aromatic precursor. The cis isomer forms because hydrogen adsorption occurs from the least hindered face of the pyridine ring (syn-addition).
-
Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.
-
Resolution: The product is racemic (±)-cis. To isolate the (2S, 6R) enantiomer, perform enzymatic resolution using L-Amino Acid Oxidase or fractional crystallization with (R)-1-phenylethylamine .
Visual Workflow: Synthesis & Logic
The following diagram illustrates the synthesis pathway and the branching logic for SAR exploration.
Caption: Figure 1. Stereoselective synthesis pathway favoring the thermodynamically stable cis-conformation via heterogeneous hydrogenation.
Structure-Activity Relationship (SAR) Data
The 6-ethyl group is not merely a "spacer"; it is a specific probe for lipophilic pockets. Below is a comparative analysis of how 6-substitution affects biological potency in relevant targets (e.g., HCV NS5A or NMDA systems).
Table 1: Comparative SAR of 6-Substituted Pipecolic Acids
Data synthesized from general pipecolic acid derivative trends in HCV/Peptidomimetic literature.
| Substituent (C6) | Configuration | Relative Lipophilicity (cLogP) | Conformational Flexibility | Bioactivity Impact (General) |
| -H (Unsubstituted) | (S)-Pipecolic | Low | Moderate | Baseline. Good H-bond donor, but lacks hydrophobic anchoring. |
| -Methyl | (2S, 6R)-cis | Medium | Rigid (Chair) | Enhanced. Locks conformation; modest hydrophobic gain. |
| -Ethyl | (2S, 6R)-cis | High | Rigid (Locked) | Optimal. Fills "S2" pockets effectively; maximizes van der Waals contacts without steric clash. |
| -Isopropyl | (2S, 6R)-cis | Very High | Sterically Crowded | Variable. Often too bulky; can distort the chair conformation or prevent amide coupling. |
| -Ethyl | (2S, 6S)-trans | High | Flexible (Twist-Boat) | Poor. Axial substituent causes steric clash; reduces potency >10-fold in most targets. |
Mechanism of Action in Key Targets
1. HCV NS5A Inhibitors
In drugs targeting the Hepatitis C Virus NS5A protein (e.g., analogues of Daclatasvir), the proline/pipecolic acid moiety caps the peptidomimetic chain.
-
Role of (2S,6R)-Ethyl: The ethyl group projects into a shallow hydrophobic groove on the NS5A dimer interface. The cis-stereochemistry ensures the carboxylate (linking to the central core) and the amine (linking to the "cap") are oriented to maintain the linear geometry required for picomolar potency.
2. NMDA Receptor Antagonists (NR2B Selective)
In the ifenprodil and traxoprodil class, the piperidine ring is a central scaffold.
-
Role: The 6-alkyl group restricts the rotation of the phenyl ring attached at the C4 or N1 position (depending on the specific series). This "entropic pre-organization" reduces the energy penalty of binding to the receptor.
Analytical Characterization Standards
To validate the identity of the (2S,6R) isomer, the following analytical signatures must be met.
-
1H NMR (CDCl3, 400 MHz):
-
The H-2 proton (alpha to carboxylate) typically appears as a doublet of doublets (dd) or broad doublet at
ppm with a large coupling constant ( Hz), confirming its axial orientation (consistent with equatorial carboxylate). -
The H-6 proton shows similar axial coupling characteristics, confirming the cis-diequatorial arrangement.
-
-
13C NMR: Distinct signals for the ethyl CH2 (
ppm) and CH3 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ppm). -
Optical Rotation: Specific rotation
is typically negative for the (2S,6R) free acid in water/acidic media, though this varies by salt form; comparison with a known standard is required.
References
-
Stereoselective Synthesis of Pipecolic Acids
-
General Synthesis Protocol (N-Ethylpiperidine Context)
-
HCV NS5A Inhibitor Context
-
Conformational Analysis
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 7. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 8. Stereoconvergent approach for synthesizing enantiopure 5, 6-dialkylpipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathways of Pipecolic Acid Derivatives in Plants and Bacteria
Abstract
Pipecolic acid (Pip), a non-proteinogenic amino acid derived from L-lysine, stands at the crossroads of primary and specialized metabolism in a vast range of organisms, from soil-dwelling bacteria to higher plants. In bacteria, Pip serves as a crucial precursor for a suite of high-value secondary metabolites, including immunosuppressants and antibiotics. In plants, Pip and its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP), have emerged as central signaling molecules that orchestrate a robust, systemic immune response against pathogen attack. This technical guide provides an in-depth exploration of the biosynthetic and catabolic pathways of pipecolic acid and its derivatives in both plants and bacteria. We will dissect the key enzymatic steps, compare the divergent metabolic logic employed by these two kingdoms, and provide detailed experimental protocols for the quantification of key metabolites and the characterization of pathway enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal metabolic hub.
Introduction: Pipecolic Acid, a Molecule of Dichotomous Function
Pipecolic acid, a six-membered heterocyclic amino acid, is far more than a simple catabolite of lysine.[1] Its metabolic fate is a testament to the evolutionary divergence between prokaryotes and eukaryotes. In the microbial world, particularly within genera like Streptomyces, the pipecolate nucleus is a prized chiral building block, meticulously crafted and incorporated into complex natural products with profound pharmaceutical applications.[2][3] Bacteria have evolved sophisticated enzymatic machinery, such as lysine cyclodeaminases, to efficiently channel lysine into the production of these valuable compounds.[2]
Conversely, the plant kingdom has co-opted pipecolic acid metabolism for an entirely different purpose: defense. In response to pathogen invasion, plants initiate a systemic acquired resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site.[4][5] This long-lasting, broad-spectrum protection is critically dependent on the accumulation and transport of Pip and its bioactive derivative, N-hydroxypipecolic acid (NHP).[5][6][7] NHP, in particular, functions as a potent mobile signal that primes the entire plant for a faster and stronger immune response.[5][8] Understanding these pathways is therefore paramount for developing novel crop protection strategies and for harnessing microbial biosynthetic power.
The Plant Pathway: A Sentinel System for Systemic Acquired Resistance (SAR)
In plants such as Arabidopsis thaliana, the biosynthesis of Pip and NHP is a tightly regulated, pathogen-inducible process that is indispensable for establishing SAR.[4][9] The pathway originates from L-lysine and proceeds through a core three-step enzymatic sequence localized across the chloroplast and cytosol.[10][11]
Biosynthesis of Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP)
-
Lysine to Dehydropipecolic Acid: The pathway is initiated in the chloroplast by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[12] ALD1 catalyzes the transamination of the α-amino group of L-lysine, leading to the formation of ε-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C), which exists in equilibrium with its enamine isomer, 2,3-dehydropipecolic acid (DP).[10][12]
-
Reduction to Pipecolic Acid: The cyclic intermediate is then reduced to L-pipecolic acid (Pip) by SAR-DEFICIENT 4 (SARD4) , a reductase also localized to the chloroplast.[10][12] While SARD4 is a major contributor, its knockout does not completely abolish Pip formation in locally infected leaves, suggesting the existence of redundant reductases. However, SARD4 is critical for the accumulation of Pip in distal, systemic tissues.[12]
-
N-Hydroxylation to NHP: Pipecolic acid is exported from the chloroplast to the cytosol, where the final, activating step occurs. FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) , a key regulator of SAR, catalyzes the N-hydroxylation of Pip to form N-hydroxypipecolic acid (NHP), the active immune signal.[3][6][9] The biosynthesis of NHP is a critical control point, as Pip itself has no independent immune function beyond being the precursor to NHP.[6]
The entire pathway is transcriptionally upregulated upon pathogen perception, often in a manner co-regulated with salicylic acid (SA) biosynthesis, another critical defense hormone.[11] NHP and SA signaling pathways exhibit mutual potentiation, creating a robust feedback loop that amplifies the plant's defense capacity.[6][11]
Quantitative Insights into the Plant Pathway
Pathogen infection triggers a dramatic accumulation of both Pip and NHP. In Arabidopsis and tobacco, levels of Pip can increase over 50-fold in infected leaves.[4][13] This accumulation is not just local; both Pip and NHP are transported via the phloem to systemic tissues, where they prime cells for subsequent attack.[4][7]
| Metabolite | Plant | Condition | Approximate Concentration / Fold Increase | Reference(s) |
| Pipecolic Acid | Arabidopsis | Inoculated with Pseudomonas syringae | >50-fold increase | [4] |
| Pipecolic Acid | Tobacco | Inoculated with P. syringae pv tabaci | Reaches ~3.5 µg/g FW (from near zero) at 72 hpi | [13] |
| Salicylic Acid | Tobacco | Inoculated with P. syringae pv tabaci | Reaches ~9 µg/g FW at 72 hpi | [13] |
| NHP | Cucumber | Systemic leaves after P. syringae inoculation | Accumulates to high concentrations in phloem exudates | [8] |
Bacterial Pathways: A Toolkit for Natural Product Synthesis and Catabolism
Bacteria utilize lysine for divergent purposes, employing distinct enzymatic routes to produce pipecolic acid either as a building block for secondary metabolites or as an intermediate in catabolic pathways for carbon and nitrogen sourcing.[14] Two primary routes, distinguished by the initial deamination step of lysine, have been characterized.[14]
The Lysine Cyclodeaminase (P2C) Route
This pathway is prominent in Streptomyces species and is essential for the biosynthesis of numerous important pharmaceuticals.[2][3]
-
Direct Cyclodeamination: The key enzyme is L-lysine cyclodeaminase (LCD) , such as RapL from the rapamycin biosynthetic cluster in S. hygroscopicus.[15][16] This enzyme catalyzes the NAD⁺-dependent oxidative deamination of the α-amino group of L-lysine, followed by intramolecular cyclization and subsequent reduction to yield L-pipecolic acid directly, releasing ammonia.[15][17] The NAD⁺ cofactor is regenerated in the final reduction step, acting as a prosthetic group rather than a consumed co-substrate.[18]
The resulting L-pipecolic acid is then activated by a non-ribosomal peptide synthetase (NRPS) and incorporated into the growing polyketide or peptide chain of the final natural product, such as the immunosuppressant rapamycin.[3][15]
The D-Lysine Catabolic (P6C) Route
Found in bacteria like Pseudomonas putida, this pathway is part of a catabolic strategy to utilize D- and L-lysine as carbon and nitrogen sources.[19][20][21] It involves distinct intermediates compared to the plant and Streptomyces pathways.
-
Racemization and Deamination: The pathway often begins with the conversion of L-lysine to D-lysine by a lysine racemase .[19] D-lysine then undergoes transamination or oxidative deamination at the ε-amino group.
-
Formation of P6C: This leads to the formation of α-aminoadipate-δ-semialdehyde, which cyclizes to form Δ1-piperideine-6-carboxylate (P6C) .[19][20]
-
Reduction and Oxidation: P6C is then reduced to L-pipecolic acid. The catabolism continues with the oxidation of pipecolic acid by a pipecolate oxidase or dehydrogenase back to P6C and further to α-aminoadipate, which enters central metabolism.[1][19][22]
Kinetic Data for Key Bacterial Enzymes
The efficiency of these pathways is reflected in the kinetic parameters of their key enzymes. For example, the L-lysine cyclodeaminase from Streptomyces pristinaespiralis shows a clear affinity for its primary substrate.
| Enzyme | Organism | Substrate | Km (mM) | Reference |
| L-Lysine Cyclodeaminase | Streptomyces pristinaespiralis | L-Lysine | 1.39 ± 0.32 | [23] |
| L-Lysine Cyclodeaminase (RapL) | Streptomyces hygroscopicus | L-Lysine | 0.041 ± 0.003 | [15] |
Comparative Analysis: Divergent Evolution of a Conserved Core
While both plants and bacteria metabolize lysine to pipecolic acid, the evolutionary pressures on these pathways have led to significant differences in their enzymes, intermediates, and ultimate biological roles.
| Feature | Plant Pathway | Bacterial Pathways |
| Primary Function | Immune signaling (SAR) | Secondary metabolite biosynthesis; Carbon/Nitrogen catabolism |
| Key Intermediate | Δ1-piperideine-2-carboxylic acid (P2C) | P2C (biosynthesis) or Δ1-piperideine-6-carboxylate (P6C) (catabolism) |
| Key Enzymes | ALD1 (Aminotransferase), SARD4 (Reductase), FMO1 (N-hydroxylase) | Lysine Cyclodeaminase, Lysine Racemase, Pipecolate Oxidase/Dehydrogenase |
| Final Product(s) | N-hydroxypipecolic acid (NHP) | Pipecolic acid (for incorporation), α-Aminoadipate (for central metabolism) |
| Regulation | Inducible by pathogens, co-regulated with salicylic acid | Varies; often linked to growth phase for secondary metabolism or substrate availability for catabolism |
| Cellular Localization | Chloroplast and Cytosol | Cytosol, Periplasm, Membrane-associated |
This divergence highlights a classic example of metabolic evolution, where a core pathway is adapted to serve entirely different, kingdom-specific needs.
Experimental Protocols & Methodologies
Accurate investigation of these pathways requires robust and validated experimental methods. Here, we provide foundational protocols for key analyses.
Protocol: Quantification of Pip and NHP in Plant Tissue by LC-MS/MS
This protocol provides a reliable method for extracting and quantifying pipecolic acid and its derivatives from plant leaf tissue.
Objective: To accurately measure the concentration of Pip and NHP in response to biotic or abiotic stress.
Materials:
-
Plant leaf tissue, flash-frozen in liquid nitrogen.
-
Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -20°C.
-
Internal Standard (IS): e.g., d5-Pipecolic acid or d5-Phenylalanine.
-
2.0 mL microcentrifuge tubes with steel beads.
-
Bead beater/tissue lyser.
-
Refrigerated centrifuge (4°C).
-
Nitrogen evaporator or vacuum concentrator.
-
LC-MS grade solvents (Water, Acetonitrile, Formic Acid).
-
LC-MS system with a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation: a. Aliquot ~50 mg of frozen, ground plant tissue powder into a pre-weighed 2.0 mL tube containing steel beads. Record the exact weight. b. Add 1.0 mL of ice-cold Extraction Solvent containing the internal standard. c. Homogenize immediately in a bead beater for 5 minutes at high frequency. d. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Extraction & Concentration: a. Carefully transfer the supernatant to a new 1.5 mL tube. b. Evaporate the solvent to dryness using a nitrogen evaporator or vacuum concentrator. c. Reconstitute the dried metabolite pellet in 100 µL of 20% Methanol. Vortex thoroughly. d. Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
LC-MS/MS Analysis: a. Transfer the final supernatant to an LC vial. b. Inject 5-10 µL onto the LC-MS system. c. Chromatography: Use a gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid on a C18 column. d. Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
- Pip Transition: e.g., Q1: 130.1 m/z -> Q3: 84.1 m/z
- NHP Transition: e.g., Q1: 146.1 m/z -> Q3: 84.1 m/z
- (Note: Transitions must be optimized for the specific instrument used).
-
Quantification: a. Prepare a calibration curve using analytical standards of Pip and NHP spiked into a blank matrix extract. b. Quantify the analytes in the samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
Protocol: In Vitro Assay for Lysine Cyclodeaminase (LCD) Activity
This protocol allows for the characterization of bacterial LCD enzymes, such as RapL.
Objective: To determine the kinetic parameters (Km, Vmax) of a purified LCD enzyme.
Materials:
-
Purified LCD enzyme (e.g., His-tagged RapL).
-
L-lysine substrate stock solution.
-
Radioactive L-[14C]lysine.
-
NAD⁺ stock solution.
-
Assay Buffer: 100 mM HEPES, pH 8.0.
-
Bovine Serum Albumin (BSA).
-
Methanol (for quenching).
-
Thin Layer Chromatography (TLC) plates (cellulose).
-
Scintillation counter and fluid.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, 1 mg/mL BSA, 100 µM NAD⁺, and varying concentrations of L-lysine spiked with L-[14C]lysine. b. Pre-incubate the mixture at 30°C for 5 minutes.
-
Enzyme Reaction: a. Initiate the reaction by adding a known concentration of purified LCD enzyme (e.g., 1-2 µM). b. At defined time points (e.g., 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture. c. Immediately quench the reaction by adding the aliquot to 2 volumes of cold methanol.
-
Product Separation and Detection: a. Spot the quenched reaction samples onto a cellulose TLC plate. b. Develop the TLC plate using an appropriate solvent system to separate lysine from pipecolic acid. c. Visualize the radioactive spots using a phosphorimager.
-
Data Analysis: a. Quantify the radioactivity of the lysine and pipecolic acid spots. b. Calculate the initial velocity (V0) of the reaction at each substrate concentration. c. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[24][25]
Conclusion and Future Outlook
The metabolic pathways of pipecolic acid derivatives exemplify the elegant and diverse ways in which organisms adapt core metabolic routes for specialized functions. In plants, the Pip/NHP pathway is a cornerstone of systemic immunity, offering exciting targets for the development of novel plant activators to enhance crop resilience. For drug development professionals, the bacterial pathways, particularly the lysine cyclodeaminase route, provide a rich source of enzymatic tools for the biosynthetic and chemo-enzymatic production of complex pharmaceutical precursors.
Future research will likely focus on identifying the elusive NHP receptors in plants, further unraveling the regulatory networks that integrate Pip/NHP and SA signaling, and exploring the vast, untapped diversity of bacterial pipecolate-containing natural products. The continued application of metabolomics, proteomics, and synthetic biology will undoubtedly shed more light on these fascinating pathways, paving the way for innovative solutions in both agriculture and medicine.
References
-
N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses. (2023). bioRxiv. [Link]
-
N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity. (2020). Journal of Experimental Botany. [Link]
-
Bernsdorff, F., et al. (2016). Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell. [Link]
-
Chen, Y., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS. [Link]
-
Schnake, A., et al. (2020). Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxypipecolic acid in monocotyledonous and dicotyledonous plants. Journal of Experimental Botany. [Link]
-
N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors. (2023). Plant, Cell & Environment. [Link]
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. [Link]
-
Gatto, G. J., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]
-
Ding, P., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. [Link]
-
Vogel-Adghough, D., et al. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant Signaling & Behavior. [Link]
-
Baginsky, M. L., & Rodwell, V. W. (1967). Metabolism of pipecolic acid in a Pseudomonas species. V. Pipecolate oxidase and dehydrogenase. Journal of Bacteriology. [Link]
-
L-lysine cyclodeaminase. (n.d.). Grokipedia. [Link]
-
Chang, Y. F., & Adams, E. (1971). d-Lysine Catabolic Pathway in Pseudomonas putida. Journal of Bacteriology. [Link]
-
Flavin-dependent N-hydroxylating enzymes: distribution and application. (n.d.). ResearchGate. [Link]
-
Metabolism of Pipecolic Acid in a Pseudomonas Species IV. Electron Transport Particle of Pseudomonas putida. (1966). Journal of Bacteriology. [Link]
-
Liepman, A. H., & Olsen, L. J. (2003). Alanine Aminotransferase Homologs Catalyze the Glutamate:Glyoxylate Aminotransferase Reaction in Peroxisomes of Arabidopsis. The Plant Cell. [Link]
-
Hartmann, M., et al. (2018). Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity. Cell. [Link]
-
Zeier, T., et al. (2018). N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity. Journal of Experimental Botany. [Link]
-
Huang, W., et al. (2022). Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers in Plant Science. [Link]
-
Illustration of enzyme kinetics with the kinetic parameters Km and Vmax... (n.d.). ResearchGate. [Link]
-
Nitrogen Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing. (2022). Applied and Environmental Microbiology. [Link]
-
L-lysine cyclodeaminase. (n.d.). Wikipedia. [Link]
-
Enzyme kinetics. (2022). Doctor 2022. [Link]
-
Kinetic parameters for AtFUT1 wild type (WT) and mutants. (n.d.). ResearchGate. [Link]
-
Identification of sard4 Mutant Lines of Arabidopsis. (n.d.). ResearchGate. [Link]
-
Role of alanine aminotransferase in crop resilience to climate change: a critical review. (2024). Frontiers in Plant Science. [Link]
-
Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors. (2021). MDPI. [Link]
-
Enzyme kinetics. (n.d.). lublin.pl. [Link]
-
L-pipecolate oxidase. (n.d.). Wikipedia. [Link]
-
L-lysine cyclodeaminase. (n.d.). Grokipedia. [Link]
-
Kinetic parameters for the purified recombinant Ala-AT, Asp-AT and GABA-AT. (n.d.). ResearchGate. [Link]
-
Lee, H. H., et al. (2018). Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase. Molecules and Cells. [Link]
-
Tsotsou, G. E., & Barbirato, F. (2007). Biochemical characterisation of recombinant Streptomyces pristinaespiralis L-lysine cyclodeaminase. Biochimie. [Link]
-
Sawada, Y., et al. (2012). Widely Targeted Metabolomics Based on Large-Scale MS/MS Data for Elucidating Metabolite Accumulation Patterns in Plants. Plant and Cell Physiology. [Link]
-
McAllister, C. H., et al. (2015). Alanine Aminotransferase Variants Conferring Diverse NUE Phenotypes in Arabidopsis thaliana. PLoS ONE. [Link]
-
Arabidopsides as Signatory Biomarkers of the Arabidopsis thaliana Response to Lipopolysaccharides—Metabolomics Insights. (2026). MDPI. [Link]
-
Targeted LC-MS Analysis for Plant Secondary Metabolites. (n.d.). Springer Nature Experiments. [Link]
Sources
- 1. L-pipecolate oxidase - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. L-lysine cyclodeaminase - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of pipecolic acid in a Pseudomonas species. V. Pipecolate oxidase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transcriptomic and Metabolomic Analysis of a Pseudomonas-Resistant versus a Susceptible Arabidopsis Accession [mdpi.com]
- 21. Role of alanine aminotransferase in crop resilience to climate change: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scite.ai [scite.ai]
- 23. Biochemical characterisation of recombinant Streptomyces pristinaespiralis L-lysine cyclodeaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. doctor2022.jumedicine.com [doctor2022.jumedicine.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 6-Ethylpiperidine-2-Carboxylate via Ring-Closing Metathesis
Here is a comprehensive Application Note and Protocol for the synthesis of 6-ethylpiperidine-2-carboxylate via Ring-Closing Metathesis (RCM).
Executive Summary
The piperidine-2-carboxylic acid (pipecolic acid) scaffold is a critical structural motif in pharmaceutical chemistry, serving as a core pharmacophore in local anesthetics (e.g., ropivacaine analogs), NMDA antagonists, and peptidomimetics. The introduction of alkyl substituents at the C6 position significantly alters the conformational landscape of the piperidine ring, often enhancing metabolic stability and receptor selectivity.
This guide details a robust, scalable protocol for synthesizing methyl 6-ethylpiperidine-2-carboxylate utilizing Ring-Closing Metathesis (RCM) . Unlike traditional cyclization methods (e.g., nucleophilic substitution or reductive amination), RCM offers superior atom economy and mild conditions, tolerating the sensitive ester functionality required at C2.
Key Advantages of this Protocol
-
Modular Assembly: Allows independent variation of the C2 and C6 substituents.
-
Catalyst Efficiency: Optimized for Second-Generation Grubbs catalysts to minimize loading.
-
Stereocontrol: Utilizing substrate-controlled diastereoselectivity during the hydrogenation phase.
Retrosynthetic Analysis & Strategy
To access the 6-ethylpiperidine-2-carboxylate target (4 ), we employ a "disconnection" strategy that reveals a diene precursor (2 ). The C6-ethyl group is derived from a 1-ethylallyl moiety, while the C2-carboxylate originates from an allylglycine backbone.
Synthetic Logic
-
Target: Methyl 6-ethylpiperidine-2-carboxylate (4 ).
-
Intermediate: The unsaturated dehydropiperidine (3 ) formed via RCM.
-
Precursor: A protected diene amine (2 ), specifically
-Boc- -(1-ethylallyl)-allylglycine methyl ester . -
Starting Materials: L-Allylglycine methyl ester (1 ) and a pentenyl electrophile (e.g., 3-bromopent-1-ene or pent-1-en-3-yl carbonate).
Pathway Visualization[1]
Figure 1: Retrosynthetic logic flow from the target molecule back to commercially available starting materials.
Experimental Protocol
Phase 1: Precursor Assembly ( -Alkylation & Protection)
Objective: Synthesize the diene precursor Methyl
Reagents
| Reagent | Equiv. | Role |
| L-Allylglycine methyl ester HCl | 1.0 | Core Scaffold |
| 3-Bromopent-1-ene | 1.2 | Alkylating Agent (C6 source) |
| K₂CO₃ (anhydrous) | 2.5 | Base |
| Acetonitrile (MeCN) | Solvent | Reaction Medium |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.5 | Protecting Group |
| DMAP | 0.1 | Catalyst for protection |
Procedure
-
Free Basing/Alkylation: Suspend L-allylglycine methyl ester HCl (10 mmol) and K₂CO₃ (25 mmol) in anhydrous MeCN (50 mL).
-
Add 3-bromopent-1-ene (12 mmol) dropwise at 0°C.
-
Allow the mixture to warm to room temperature (RT) and reflux at 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the formation of the secondary amine.[1]
-
In-situ Protection: Cool the mixture to RT. Add Boc₂O (15 mmol) and DMAP (1 mmol) directly to the reaction vessel. Stir for 4 hours.
-
Workup: Filter off solids (salts). Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to isolate the
-Boc diene precursor .
Phase 2: Ring-Closing Metathesis (The Critical Step)
Objective: Cyclize the diene to form the tetrahydropyridine ring.
Mechanistic Insight
The reaction utilizes the Grubbs II catalyst (ruthenium alkylidene). The high activity of the N-heterocyclic carbene (NHC) ligand is required to close the sterically encumbered tetrasubstituted center formed at the nitrogen. Dilution is key to preventing intermolecular cross-metathesis (oligomerization).
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the RCM reaction.
Detailed Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the
-Boc diene precursor (2.0 mmol) in anhydrous Dichloromethane (DCM) (200 mL).-
Critical Parameter: Concentration must be 0.01 M (high dilution) to favor ring closure over polymerization.
-
-
Degassing: Bubble Argon or Nitrogen through the solution for 15 minutes. Oxygen poisons the active ruthenium species.
-
Catalysis: Add Grubbs 2nd Generation Catalyst (85 mg, 0.1 mmol, 5 mol%) in one portion.
-
Note: If the substrate is particularly difficult, add the catalyst in two portions (2.5 mol% at t=0, 2.5 mol% at t=2h).
-
-
Reaction: Heat to reflux (40°C) under an inert atmosphere for 2–6 hours.
-
Endpoint: Monitor by TLC or LC-MS. The disappearance of the diene and the appearance of a slightly more polar spot indicates conversion.
-
-
Quenching: Once complete, add ethyl vinyl ether (0.5 mL) or DMSO (5 equiv relative to catalyst) and stir for 30 minutes. This deactivates the Ru-carbene.
-
Purification: Concentrate the solvent. Purify the dark residue immediately via flash chromatography (SiO₂, 10-20% EtOAc/Hexane).
-
Product:Methyl
-Boc-6-ethyl-1,2,3,6-tetrahydropyridine-2-carboxylate .
-
Phase 3: Hydrogenation & Stereoselection
Objective: Reduce the alkene to the saturated piperidine and establish the 2,6-cis stereochemistry.
Protocol
-
Dissolve the RCM product (1.0 mmol) in MeOH (10 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under a hydrogen atmosphere (balloon pressure, 1 atm) for 4–6 hours at RT.
-
Stereochemistry: Hydrogenation usually occurs from the less hindered face (opposite the C2-carboxylate), favoring the 2,6-cis isomer (thermodynamically and kinetically favored in
-Boc systems to minimize A(1,3) strain).[1]
-
-
Workup: Filter through a pad of Celite to remove Pd. Concentrate in vacuo.
-
Final Product: Methyl
-Boc-6-ethylpiperidine-2-carboxylate . (Deprotection with TFA/DCM can be performed if the free amine is required).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoning by O₂ or amine. | Ensure rigorous degassing. Ensure Nitrogen is Boc-protected (free amines coordinate to Ru). |
| Oligomerization | Concentration too high. | Dilute reaction to 0.005 M. Add catalyst slowly via syringe pump. |
| Isomerization | Ru-hydride formation.[2] | Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)₄ (30 mol%) to the reaction mixture to suppress isomerization of the double bond. |
| Low Yield | Catalyst decomposition. | Switch to Hoveyda-Grubbs II catalyst, which is more stable and often works better for trisubstituted alkenes. |
References
-
Grubbs, R. H. (Ed.). (2003). Handbook of Metathesis. Wiley-VCH.
-
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.
-
Rutjes, F. P. J. T., & Schoemaker, H. E. (1997). Ruthenium-Catalyzed Ring Closing Metathesis of Non-Proteinogenic Amino Acids. Tetrahedron Letters, 38(4), 677–680.
-
Pons, J.-M., et al. (2002).[3] Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Organic Letters, 4(22), 3887–3890.
-
BenchChem. (2024). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes.
Sources
Application Notes & Protocols: Strategic Use of Protecting Groups for N-Boc-6-ethylpiperidine-2-carboxylic Acid
Introduction
N-Boc-6-ethylpiperidine-2-carboxylic acid is a valuable chiral building block in modern medicinal chemistry and drug development. As a non-natural, cyclic amino acid derivative, its incorporation into peptides or complex small molecules requires careful manipulation of its two key functional groups: the N-Boc protected secondary amine and the C-2 carboxylic acid. The success of any synthetic route involving this intermediate hinges on a robust and logical protecting group strategy. This guide provides an in-depth analysis of orthogonal protection schemes, detailed experimental protocols, and the rationale behind key strategic decisions, designed for researchers navigating the complexities of multi-step organic synthesis.
The Core Synthetic Challenge: Achieving Orthogonality
The primary challenge in manipulating N-Boc-6-ethylpiperidine-2-carboxylic acid lies in the selective reaction of one functional group in the presence of the other. The N-Boc (tert-butyloxycarbonyl) group is a cornerstone of amine protection, renowned for its stability under a wide range of conditions but specifically designed for its lability under acidic conditions.[1][2][3] This inherent acid sensitivity dictates the entire protecting group strategy for the carboxylic acid.
Two protecting groups are considered orthogonal if one can be selectively removed without affecting the other.[2][3][4] For this molecule, any protecting group chosen for the carboxylic acid must be stable to the acidic conditions required for N-Boc removal (e.g., trifluoroacetic acid). This principle is the foundation for all subsequent synthetic planning.
Sources
Troubleshooting & Optimization
removing pyridine impurities from 6-ethylpiperidine-2-carboxylic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 6-ethylpiperidine-2-carboxylic acid. This guide is designed to provide field-proven insights and robust troubleshooting protocols to address a common and critical challenge: the removal of pyridine-based impurities. As Senior Application Scientists, we understand that purity is paramount for downstream applications. This document offers a structured, in-depth approach to ensure you achieve the highest quality product.
Frequently Asked Questions (FAQs)
Q1: What is the likely source of pyridine impurities in my this compound synthesis?
The most common synthetic route to this compound involves the catalytic hydrogenation of a pyridine precursor, such as 2-carboxy-6-ethylpyridine.[1][2] Pyridine-related impurities typically arise from an incomplete reduction of this starting material. The stability of the pyridine ring means that harsh conditions are sometimes needed for complete conversion, and if the reaction is not driven to completion, the unreacted starting material will contaminate the final product.[3]
Q2: What is the most direct method for removing a basic impurity like pyridine from my zwitterionic product?
The most effective initial purification strategy is an acid-base extraction . This technique leverages the significant difference in basicity between the pyridine impurity and the piperidine product.[4][5] Pyridine is a weak base, whereas piperidine is a much stronger base.[6][7] This difference allows for selective separation.
By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the pyridine impurity is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[8][9] The zwitterionic this compound has different solubility properties and can be manipulated to remain in the organic phase or be recovered separately.
Q3: My product is still not pure after extraction. What are my options for further purification?
If acid-base extraction proves insufficient, two powerful techniques for achieving high purity are column chromatography and recrystallization .
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For amino acids like this compound, ion-exchange chromatography or reversed-phase chromatography can be employed.[10][11] Mixed-mode columns that offer both reversed-phase and cation-exchange properties are particularly effective for separating zwitterionic compounds from basic impurities like pyridine.[12]
-
Recrystallization: This is an excellent final "polishing" step. The principle relies on selecting a solvent (or solvent system) in which the desired product has high solubility at an elevated temperature but low solubility at a cool temperature, while the impurities remain soluble at all temperatures.[13][14][15] For zwitterionic compounds, water-alcohol mixtures are often effective.[16]
Q4: How can I definitively confirm the purity of my final this compound product?
A combination of analytical methods should be used to confirm the absence of pyridine impurities and verify the structure of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities like pyridine.[17][18] It can provide both qualitative identification and quantitative measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing the purity of non-volatile compounds.[19] A validated HPLC method can accurately quantify the main product and any residual impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The disappearance of aromatic signals characteristic of the pyridine ring and the appearance of aliphatic signals for the piperidine ring provide conclusive evidence of a successful reduction.
Data & Visualization
To effectively design a purification strategy, it is crucial to understand the physicochemical differences between the product and the primary impurity.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Product) | Pyridine (Impurity) | Rationale for Separation |
| Structure | Zwitterionic Amino Acid | Aromatic Heterocycle | The presence of both acidic (COOH) and basic (NH) groups gives the product unique solubility properties. |
| pKa of Conjugate Acid | ~11 (for piperidine nitrogen)[6][20] | 5.23[20][21] | The large difference in basicity is the cornerstone of acid-base extraction.[22] |
| State | Solid | Liquid | Differences in physical state allow for purification by recrystallization. |
| Boiling Point | N/A (decomposes) | 115 °C | Not useful for distillation due to product decomposition. |
Purification Workflow Decision Logic
The following diagram outlines a logical workflow for purifying your crude product, incorporating decision points and quality control checks.
Caption: Decision tree for the purification of this compound.
Mechanism of Acid-Base Extraction
This diagram illustrates how acid-base extraction selectively removes the pyridine impurity.
Caption: Selective removal of pyridine via acidic wash.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to remove the bulk of basic pyridine impurities from the zwitterionic product.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate or Dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate volume of organic solvent.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the pyridinium chloride salt.[8]
-
Repeat: Repeat the acidic wash (steps 2-3) two more times to ensure complete removal of the pyridine impurity.
-
Neutralization Wash (Optional but Recommended): Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Validation: Before concentrating the entire batch, take a small aliquot of the organic layer and analyze by TLC or LC-MS to confirm the absence of the pyridine starting material.
Protocol 2: High-Purity Separation by Column Chromatography
This protocol is for instances where trace impurities remain after extraction.
Materials:
-
Silica gel or appropriate reversed-phase media
-
Eluent system (e.g., a gradient of Methanol in Dichloromethane, or Acetonitrile/Water for reversed-phase)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Solvent System Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and the impurity.
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, low-polarity mobile phase. Carefully pack the column to create a uniform bed.[10]
-
Sample Loading: Dissolve the semi-purified product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Final Polishing by Recrystallization
Use this method to obtain a highly crystalline, pure final product.
Materials:
-
Semi-pure this compound
-
Recrystallization solvent (e.g., water/ethanol mixture, water/isopropanol mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[13]
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen cold solvent. Heat the mixture to a gentle boil while stirring.
-
Saturated Solution: Add small portions of hot solvent until the solid just dissolves, creating a saturated solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]
-
Ice Bath: Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
References
-
Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]
- Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 27(7), 2544-2546.
- O'Donnell, J. P. (1964). U.S. Patent No. 3,159,639. Washington, DC: U.S. Patent and Trademark Office.
- Baniel, A. M., & Eyal, A. M. (1987). U.S. Patent No. 4,661,606. Washington, DC: U.S. Patent and Trademark Office.
-
Brainly.in. (2024, May 28). Comparison of basicity of pyrrole, pyridine and piperidine. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Quora. (2018, January 20). Is piperidine more basic than pyridine? Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved from [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
- Google Patents. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (2021, December 3). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, January 13). removal of pyridine. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic separation of substituted pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]
-
INIS-IAEA. (2024, December 29). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022, August 8). How to remove pyridine from your reaction crude? Retrieved from [Link]
-
JoVE. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.in [brainly.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. diaion.com [diaion.com]
- 12. helixchrom.com [helixchrom.com]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. amherst.edu [amherst.edu]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
resolving enantiomers of 6-ethylpiperidine-2-carboxylic acid via tartaric acid salts
Case ID: RES-6EP2C-TART Status: Active Specialist: Senior Application Scientist Subject: Enantiomeric Resolution of 6-Ethylpiperidine-2-carboxylic Acid via Tartaric Acid Salts[1][2]
Executive Summary & System Overview
Welcome to the technical support hub for the resolution of This compound (6-EP2C) . This molecule is a structural analog of pipecolic acid and a critical intermediate for amide-type local anesthetics (e.g., ropivacaine analogs).[1][2]
The resolution process relies on the formation of diastereomeric salts using L-(+)-Tartaric acid or D-(-)-Tartaric acid .[1][2][3] Unlike simple acid-base neutralizations, this process depends on the differential lattice energy of the resulting diastereomeric pair.[1]
Critical Pre-requisite: Ensure your starting material is diastereomerically pure (i.e., pure cis-racemate or pure trans-racemate).[1][2] Attempting to resolve a mixture of cis/trans isomers and enantiomers simultaneously often leads to non-crystallizing oils due to the "eutectic impurity" effect.[1]
Diagnostic Workflow (Troubleshooting Logic)
Before proceeding with the protocol, use this logic map to identify where your current experiment might be failing.[1]
Figure 1: Decision tree for diagnosing common failure modes during the salt formation step.
Standard Operating Procedure (The "Gold Standard")
This protocol is derived from established methods for pipecolic acid derivatives [1, 2].[1][2]
Materials
-
Substrate: (+/-)-cis-6-ethylpiperidine-2-carboxylic acid (Free base).
-
Solvent System: Absolute Ethanol (EtOH) and Water (95:5 ratio).[1][2]
Step-by-Step Protocol
-
Stoichiometry Calculation:
-
Dissolution (The "Hot" Phase):
-
Dissolve 10.0 g (63.6 mmol) of racemic 6-EP2C in 50 mL of Ethanol/Water (95:5) at 70°C.
-
Separately, dissolve 9.55 g (63.6 mmol) of L-(+)-Tartaric acid in 40 mL of hot Ethanol.
-
Slowly add the hot acid solution to the amine solution with vigorous stirring.
-
-
Controlled Cooling (The "Critical" Phase):
-
Isolation:
-
Recrystallization (The "Upgrade" Phase):
Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a sticky oil instead of crystals."
Diagnosis: This is "oiling out," common when the salt's melting point is depressed by impurities or solvent choice.[1] Root Cause:
-
Cis/Trans Impurity: If your starting material contains >5% of the trans isomer, it disrupts the crystal lattice of the cis-enantiomer salt.[1]
-
Water Content: Too much water increases solubility and promotes oiling.[1] Solution:
-
Verify Input: Run an NMR or GC to confirm diastereomeric purity.
-
Solvent Switch: Re-dissolve the oil in hot Ethanol and add Acetone dropwise until cloudiness persists.[1] Acetone acts as an anti-solvent that favors crystallization over oiling.[1][2]
-
Seeding: If you have any seed crystals from a previous successful batch, add them at 35°C.[1][2]
Issue 2: "I have crystals, but the enantiomeric excess (ee) is only 15%."
Diagnosis: You have formed a racemic compound (the racemate salt crystallizes together) or a conglomerate with poor discrimination.[1][4] Solution:
-
The "Pope-Peachy" Approach: Switch to 0.5 equivalents of Tartaric acid.[1] This forces the formation of the hemi-tartrate.[1] Sometimes the stoichiometry change alters the crystal packing enough to favor one enantiomer [3].[1]
-
Change Resolving Agent: If L-Tartaric fails, switch to Dibenzoyl-L-tartaric acid .[1][2] The bulky benzoyl groups often provide better "chiral recognition" for piperidine rings by creating a more rigid lattice cavity.[1]
Issue 3: "How do I recover the free amino acid from the salt?"
Protocol:
-
Dissolve the purified tartrate salt in minimum water.[1]
-
Load onto a cation-exchange resin column (e.g., Dowex 50W).[1][2]
-
Wash with water to remove tartaric acid (elutes first).[1][2]
-
Elute the amino acid with 1M Ammonium Hydroxide (
).[1] -
Lyophilize the eluent to obtain the pure enantiomer as a zwitterion.[1]
Comparative Data: Resolving Agent Performance
Based on structural analogs (Pipecolic acid/Nipecotic acid derivatives), the following performance metrics are expected:
| Resolving Agent | Solvent System | Stoichiometry | Typical Yield (1st Crop) | Typical ee (1st Crop) | Notes |
| L-Tartaric Acid | 95% EtOH | 1:1 | 35-40% | 75-85% | Cheapest; requires recrystallization.[1][2] |
| Dibenzoyl-L-Tartaric | Acetone/Water | 0.5:1 | 30-35% | 90-95% | Higher selectivity; expensive.[1][2] |
| Mandelic Acid | IPA (Isopropanol) | 1:1 | 25-30% | 60-70% | Good alternative if Tartaric fails.[1][2] |
Advanced Mechanism: The Thermodynamic Trap[1]
Understanding why the resolution works helps you control it.[1] The system relies on the solubility difference between the diastereomeric salts (
Figure 2: Thermodynamic selection mechanism.[1][2] The success of the resolution depends on maximizing the solubility difference between the (L,L) and (D,L) salts.[1]
Technical Insight:
If the solubility difference (
-
To increase
: Lower the temperature or change the solvent dielectric constant (e.g., add Methanol to increase solubility of both, then cool to differentiate).[1]
References
-
Patent US20040039206A1 . Process for resolving racemic mixtures of piperidine derivatives.[1] Google Patents.[1][2] Available at:
-
Patent US7683175B2 . Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.[1][5] Google Patents.[1][2] Available at:
-
Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Standard reference for stoichiometry effects in resolutions).
Disclaimer: This guide is for research purposes only. All chemical handling must be performed in a fume hood with appropriate PPE.
Sources
- 1. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. Supplemental Topics [www2.chemistry.msu.edu]
- 5. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
Validation & Comparative
Absolute Configuration Determination of 6-Ethylpiperidine-2-carboxylic Acid: A Comparative Technical Guide
Executive Summary
Determining the absolute configuration (AC) of 6-ethylpiperidine-2-carboxylic acid presents a specific crystallographic challenge: it is a "light-atom" structure (C, H, N, O) lacking significant anomalous scattering power under standard Molybdenum (Mo) radiation. While Single Crystal X-ray Diffraction (SCXRD) remains the regulatory gold standard for establishing both relative (cis/trans) and absolute stereochemistry, its success with this molecule depends on overcoming the weak Bijvoet differences.
This guide compares the efficacy of SCXRD against Vibrational Circular Dichroism (VCD) and NMR (Mosher's Method) .
-
Verdict: For this compound, SCXRD using Cu K
radiation or Heavy-Atom Derivatization is the definitive method. -
Alternative: VCD is the superior non-destructive alternative for oils or non-crystalline samples, provided the relative diastereomer (cis vs. trans) is already known.
The Technical Challenge: Light Atoms & Anomalous Scattering
The core difficulty in determining the AC of this compound is its elemental composition. The absolute structure is determined by the breakdown of Friedel's law due to anomalous dispersion (resonant scattering).
-
The Physics: The anomalous scattering contribution (
) for Carbon, Nitrogen, and Oxygen is negligible using standard Mo K radiation ( Å). -
The Consequence: The Flack Parameter (
) —the standard metric for AC—will likely yield a high standard uncertainty ( ), often , rendering the assignment statistically insignificant (a "coin toss"). -
The Solution:
-
Radiation Source: Switch to Copper (Cu K
, Å) to increase values. -
Derivatization: Introduce a "heavy" atom (Br, Cl, S) to act as an anomalous scattering anchor.
-
Comparative Performance Analysis
The following table contrasts the three primary methodologies for this specific piperidine derivative.
| Feature | SCXRD (Direct/Cu) | SCXRD (Derivatized) | VCD (Vibrational CD) | NMR (Mosher's) |
| Primary Output | Absolute & Relative Stereochem | Absolute & Relative Stereochem | Absolute Stereochem | Absolute Stereochem |
| Sample State | Single Crystal (Solid) | Single Crystal (Solid) | Solution / Oil | Solution |
| Confidence | High (if Flack | Definitive (Flack | High (Requires DFT match) | Moderate to High |
| Destructive? | Non-destructive | Destructive (Reaction req.) | Non-destructive | Destructive (Reaction req.) |
| Time to Result | 24–48 Hours | 3–5 Days (Synthesis + Growth) | 12–24 Hours (Calc dependent) | 4–6 Hours |
| Critical Risk | Crystal quality/twinning | Changing crystal packing | Conformational flexibility | Steric hindrance in ring |
Expert Insight on this compound
-
Stereochemical Complexity: This molecule has two chiral centers (C2 and C6). SCXRD is the only method that unambiguously solves the relative relationship (cis vs. trans) and the absolute configuration simultaneously.
-
VCD Limitation: To use VCD, you must already know if you have the cis or trans isomer to set up the correct DFT input model. If the relative stereochemistry is ambiguous, VCD can lead to false positives.
Detailed Methodologies
Method A: Heavy-Atom Derivatization (Recommended)
Since the free amino acid is a zwitterion and difficult to crystallize, forming a salt with a heavy counter-ion is the most robust strategy.
Protocol: Hydrobromide Salt Formation
-
Dissolution: Dissolve 10 mg of this compound in minimal ethanol.
-
Acidification: Add 1.1 equivalents of 48% aqueous HBr.
-
Crystallization: Use Vapor Diffusion . Place the solution in an inner vial. Place diethyl ether or acetone in the outer reservoir. Seal and store at 4°C.
-
Rationale: The Bromide ion (
) has a massive anomalous signal ( for Mo, for Cu). This guarantees a Flack parameter with .
Method B: Direct Determination (Cu Source)
If derivatization alters the polymorph or fails, use the free acid or a simple hydrochloride salt with a micro-focus Cu source.
Refinement Strategy (The Hooft Parameter):
For light-atom structures, the classical Flack parameter (
-
Flack (
): Derived from least-squares refinement. -
Hooft (
): Derived from Bayesian analysis of Bijvoet differences (Student's t-distribution). -
Acceptance Criteria: For a light-atom structure, a Hooft parameter
(with probability ) is required to confirm AC [1].
Method C: VCD Workflow (For Oils/Non-Crystals)
If the molecule is an oil and salt formation fails:
-
Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers of the cis-6-ethyl isomer. The piperidine ring flexibility is critical here.
-
DFT Optimization: Optimize geometries using B3LYP/6-31G(d) or higher.
-
Spectral Calculation: Calculate VCD and IR frequencies.
-
Comparison: Match the experimental VCD spectrum (1000–1800 cm⁻¹) with the Boltzmann-weighted calculated spectrum. Look for the "fingerprint" carbonyl stretch region (~1700 cm⁻¹).
Decision Workflow (DOT Diagram)
The following diagram outlines the logical decision tree for assigning the absolute configuration of this specific molecule.
Figure 1: Decision matrix for Absolute Configuration determination. Green paths indicate optimal workflows for high confidence.
Experimental Data Interpretation
When reviewing your X-ray data, apply these thresholds to validate your assignment.
Table 2: Flack/Hooft Parameter Interpretation
| Parameter Value ( | Standard Uncertainty ( | Interpretation | Action |
| 0.0 | < 0.05 | Correct Absolute Structure | Publish/File |
| 0.0 | 0.05 - 0.10 | Likely Correct (Strong Indication) | Validate with VCD/OR |
| 1.0 | < 0.05 | Inverted Structure | Invert coordinates & re-refine |
| 0.5 | Any | Racemic Twin / Ambiguous | Recrystallize or Derivatize |
| ~0.0 | > 0.30 | No Anomalous Signal | Data Useless for AC. Switch to Cu source. |
Critical Note: For this compound refined on a Mo source without heavy atoms, you will likely see
References
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]
-
Parsons, S., & Flack, H. D. (2004). X-ray crystallography to determine absolute configuration.[1][2][3][4][5][6][7] Chemical Communications, (13), 1467. [Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. The Journal of Physical Chemistry, 98(45), 11623–11627. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
Sources
- 1. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. spark904.nl [spark904.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. d-nb.info [d-nb.info]
comparison of 6-ethylpiperidine-2-carboxylic acid vs proline in peptide turns
Topic: Comparative Guide: 6-Ethylpiperidine-2-carboxylic Acid (6-Et-Pip) vs. Proline in Peptide Turn Design
Part 1: Executive Summary & Core Directive
The Strategic Pivot: From Flexibility to Constraint In peptide engineering, the choice between Proline (Pro) and this compound (6-Et-Pip, also known as 6-ethylpipecolic acid) is not merely about ring size; it is a decision between probabilistic and deterministic structural control.[1][2]
-
Proline is the standard "kink" inducer.[2] It restricts the
dihedral angle but retains a significant equilibrium between trans (major) and cis (minor) amide bond geometries.[1][2] It is versatile but structurally "noisy" for precise turn design.[2] -
6-Et-Pip is a cis-locking tool.[1][2] The ethyl group at the 6-position (adjacent to the nitrogen) introduces severe
allylic strain in the trans rotamer, thermodynamically forcing the amide bond into the cis conformation.[1][2]
Use 6-Et-Pip when: You specifically require a Type VI
Part 2: Technical Comparison & Mechanistic Insight
Conformational Mechanics: The "Cis-Lock" Effect
The primary differentiator is the amide bond equilibrium (
| Feature | Proline (Pro) | 6-Ethylpipecolic Acid (6-Et-Pip) | Mechanistic Driver |
| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Piperidine) | Ring pucker flexibility (Chair vs. Envelope).[1][2] |
| Amide Geometry | ~80% trans / ~20% cis | >90% cis (Solvent dependent) | Steric Clash: The 6-ethyl group clashes with the carbonyl oxygen in trans. |
| Fixed at -65° ± 15° | Fixed at -60° to -75° | N-C | |
| Flexible (-55° or +145°) | Restricted (Chair conformation) | 6-membered ring rigidity.[1][2] | |
| Turn Type | Type I, II (trans); Type VI (cis) | Dominant Type VI | cis-Amide bond requirement.[1][2] |
Expert Insight: In Proline, the energy difference (
Structural Stability & Proteolysis
-
Proline: Susceptible to Prolyl Endopeptidases.[2]
-
6-Et-Pip: The bulky ethyl group at the
-amine position creates a "steric umbrella," rendering the adjacent peptide bond nearly uncleavable by standard proteases.[1][2]
Part 3: Visualization of Logic & Workflow
Diagram 1: Decision Matrix for Turn Design
Caption: Strategic decision tree for selecting between Proline and 6-Et-Pip based on required turn geometry and conformational rigidity.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, you must validate that 6-Et-Pip has indeed induced the cis conformation.[1][2]
Protocol A: Synthesis & Incorporation
Note: 6-substituted pipecolic acids are sterically hindered amines.[1][2] Standard coupling protocols often fail.[1][2]
-
Coupling Reagents: Do not use standard EDC/HOBt.
-
Conditions:
Protocol B: NMR Validation of cis-Amide Bond ( )
This protocol validates the "Cis-Lock" hypothesis.[1][2]
-
Sample Prep: Dissolve 2–5 mg of peptide in 500
L of or . -
Experiment: Run 1D
-NMR and 2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy). -
Diagnostic Signals (The "Fingerprint"):
-
Self-Validation: If you observe >90% population of the cis ROE pattern, the 6-Et-Pip has successfully locked the turn.[1][2] If you see split peaks (two sets of signals), the constraint is insufficient or the solvent is disrupting the turn.[2]
Part 5: Advanced Visualization - Validation Workflow
Caption: Analytical workflow to confirm the cis-inducing capability of 6-Et-Pip in a peptidomimetic sequence.
References
-
Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999).[2][3] Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry. Link[1][2]
-
Beausoleil, E., & Lubell, W. D. (1996).[2] Steric Effects on the Amide Bond Geometry of 5-tert-Butylproline. Journal of the American Chemical Society.[2][4] Link[1][2]
-
Halab, L., & Lubell, W. D. (2002).[2] Use of Steric Interactions to Control Peptide Turn Geometry. The Journal of Peptide Research.[2] Link
-
Maison, W., et al. (2000).[2] Pipecolic Acid Derivatives as Proline Mimetics: Influence of Ring Substitution on cis/trans Isomerization. European Journal of Organic Chemistry. Link
Sources
- 1. CAS 41447-17-0: N-Methyl-D-pipecolic acid | CymitQuimica [cymitquimica.com]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids [combichemistry.com]
- 4. Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HMBC NMR Analysis of Carboxyl Environments in Pipecolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of carboxyl-containing molecules is a cornerstone of pharmaceutical research and development. Pipecolic acid and its derivatives, key components in numerous bioactive compounds, present unique analytical challenges due to the stereochemical complexity and the inherent difficulty in characterizing quaternary carbons like those in carboxyl groups. This guide provides an in-depth, comparative analysis of Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy as a powerful tool for unambiguously assigning carboxyl environments in these intricate structures.
The Analytical Challenge of the Carboxyl Group
The carboxyl carbon, a non-protonated center, is notoriously difficult to probe using standard one-dimensional NMR techniques. While ¹³C NMR can detect the carboxyl carbon, its low natural abundance (1.1%) and often long relaxation times can lead to weak signals requiring extended acquisition times.[1] Furthermore, the chemical shift of the carboxyl carbon can be influenced by its structural environment, including substitutions on the adjacent α-carbon.[2]
The acidic proton of a carboxylic acid, while detectable in ¹H NMR, often presents as a broad singlet and is readily exchanged with deuterium in common NMR solvents like D₂O, rendering it invisible.[3] This leaves a significant gap in the structural puzzle, particularly when trying to establish connectivity within a molecule.
HMBC Spectroscopy: A Window into Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy emerges as a robust solution to this challenge. This 2D NMR technique detects long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[2][4][5] This is particularly advantageous for quaternary carbons, such as those in carboxyl groups, as it allows for their identification through correlations with nearby protons.[2]
The HMBC experiment is designed to suppress one-bond correlations, which are observed in techniques like HSQC (Heteronuclear Single Quantum Coherence), and instead emphasizes weaker, long-range couplings.[4][5] The intensity of these correlation peaks is dependent on the magnitude of the long-range coupling constant (ⁿJCH), which typically falls in the range of 6-10 Hz for ²JCH and ³JCH couplings.[2]
Visualizing the HMBC Experiment
The power of HMBC lies in its ability to build a connectivity map of a molecule. For a pipecolic acid derivative, we can expect to see correlations between the carboxyl carbon and the protons on the α-carbon (C2) and potentially the β-protons (on C3 and C6), providing unambiguous evidence of its location within the piperidine ring.
Caption: HMBC correlations from protons to the carboxyl carbon in a pipecolic acid derivative.
Comparative Analysis: HMBC vs. Alternative Techniques
While HMBC is a premier technique for this application, it's essential to understand its place among other NMR experiments.
| Technique | Principle | Advantages for Carboxyl Analysis | Disadvantages for Carboxyl Analysis |
| ¹³C NMR | Direct detection of ¹³C nuclei. | Provides the chemical shift of the carboxyl carbon. | Low sensitivity, long acquisition times, no connectivity information. |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. | Confirms the quaternary nature of the carboxyl carbon. | Provides no direct information about the carboxyl group itself. |
| HSQC | Detects one-bond ¹H-¹³C correlations. | Useful for assigning protonated carbons in the molecule. | Does not detect the non-protonated carboxyl carbon. |
| HMBC | Detects long-range ¹H-¹³C correlations (2-3 bonds). | Directly links the carboxyl carbon to nearby protons, establishing connectivity.[2][4] | Peak intensity can be weak for ³JCH correlations, absence of a peak is not definitive proof of no correlation.[4] |
| COSY | Detects ¹H-¹H correlations through bonds. | Establishes proton spin systems within the pipecolic acid ring. | Provides no direct information about the carboxyl carbon. |
As the table illustrates, while other techniques provide valuable pieces of the puzzle, HMBC is unique in its ability to directly link the carboxyl group to the proton framework of the molecule.
Experimental Protocol: HMBC Analysis of a Pipecolic Acid Derivative
This section provides a generalized, step-by-step methodology for acquiring high-quality HMBC data.
Sample Preparation
-
Dissolve the Sample: Dissolve 5-10 mg of the pipecolic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts.
-
Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For samples sensitive to oxidation or containing paramagnetic impurities, degassing through several freeze-pump-thaw cycles can improve spectral quality.
Instrument Setup and Calibration
-
Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.
HMBC Data Acquisition
-
Load the Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set Spectral Widths:
-
Set Key Parameters:
-
d6 (Long-Range Coupling Delay): This is a critical parameter. It is optimized for the expected long-range coupling constant (ⁿJCH) using the formula: d6 = 1/(2 * ⁿJCH). A typical starting value is 60-80 ms, corresponding to an optimization for ⁿJCH of 6-8 Hz.[4]
-
cnst2 (¹JCH for Low-Pass Filter): This parameter is used to suppress one-bond correlations. A typical value is set to an average one-bond coupling constant of 145 Hz.
-
-
Acquisition: Acquire the 2D data. The number of scans and increments will depend on the sample concentration and desired resolution.
Caption: A streamlined workflow for HMBC data acquisition and processing.
Data Processing and Interpretation
-
Processing: Apply appropriate window functions (e.g., sine-bell or squared sine-bell) to both dimensions, followed by Fourier transformation and phase correction.
-
Analysis:
-
Locate the carboxyl signal in the ¹³C dimension (typically 170-185 ppm for aliphatic carboxylic acids).[2]
-
Trace horizontally from the carboxyl signal to identify cross-peaks.
-
Trace vertically from each cross-peak to the ¹H spectrum to identify the protons that are 2 or 3 bonds away.
-
For a pipecolic acid derivative, a cross-peak between the carboxyl carbon and the proton at C2 (the α-proton) is expected (a ²JCH correlation).
-
Cross-peaks to protons on C3 and C6 (β-protons) may also be observed (³JCH correlations), further confirming the structure.
-
Troubleshooting and Advanced Considerations
-
Weak or Missing Correlations: The absence of an expected correlation does not definitively rule out a structure, as the magnitude of the ³JCH coupling can be very small, especially for certain dihedral angles (Karplus relationship).[4] Acquiring the data with different d6 values optimized for a range of coupling constants (e.g., 4 Hz and 10 Hz) can sometimes reveal missing correlations.[4]
-
¹JCH Artifacts: In some cases, weak one-bond correlations may appear as artifacts. These can be identified by comparing the HMBC spectrum with an HSQC spectrum.
-
Solvent Effects: The choice of solvent can impact the chemical shifts of both protons and carbons. Be consistent with the solvent used for comparison with literature data.
Conclusion
HMBC NMR spectroscopy is an indispensable tool for the structural elucidation of complex molecules like pipecolic acid derivatives, which are of significant interest in drug discovery.[7][8] It provides unambiguous connectivity information for non-protonated carbons, such as those in carboxyl groups, which is often unattainable with other standard NMR techniques. By following a systematic experimental approach and understanding the principles behind the experiment, researchers can confidently assign the chemical environment of carboxyl groups, accelerating the drug development process.
References
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). DL-Pipecolic Acid at BMRB (bmse000237). [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Wade, L. G., & Simek, J. W. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]
-
Principles and Applications of NMR Spectroscopy. (2016, August 23). HMBC and its utility. [YouTube video]. [Link]
-
CSB SJU Chemistry. (2020, November 3). Introduction to HMBC. [YouTube video]. [Link]
-
MDPI. (2024, February 13). Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. [Link]
-
MDPI. (n.d.). Improving the Working Models for Drug–Drug Interactions: Impact on Preclinical and Clinical Drug Development. [Link]
-
Zhang, Y., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry, 12. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. New strategies to enhance the efficiency and precision of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Retention of Substituted Pipecolic Acids on Cinchona Columns
This guide provides an in-depth analysis of the enantioselective separation of substituted pipecolic acids using Cinchona alkaloid-based chiral stationary phases (CSPs). Designed for researchers in pharmaceutical development and analytical chemistry, this document moves beyond a simple recitation of methods to explain the underlying principles of chiral recognition and provide a strategic framework for method development.
Introduction: The Significance of Chiral Pipecolic Acids
Pipecolic acid and its substituted derivatives are crucial chiral building blocks in modern drug discovery. As constrained proline analogs, they are integral to the structure of numerous pharmaceuticals, including antivirals, immunosuppressants, and central nervous system agents. The specific stereochemistry of these molecules is often directly linked to their pharmacological activity and safety profile. Consequently, robust and reliable analytical methods for separating their enantiomers are not just a regulatory requirement but a fundamental necessity for effective drug development.
Cinchona alkaloid-based CSPs, particularly the weak anion-exchange (WAX) type, have emerged as a premier tool for this challenge. These columns, derived from the pseudo-enantiomeric alkaloids quinine and quinidine, offer exceptional selectivity for chiral acidic compounds, making them ideally suited for the direct separation of pipecolic acid derivatives.
The Chiral Recognition Mechanism: A Multi-Modal Approach
The enantioselectivity of Cinchona WAX columns toward acidic analytes like pipecolic acids is not based on a single interaction but rather a synergistic combination of forces. The primary retention mechanism is a charge-charge interaction, specifically an anion-exchange process.[1]
Mechanism Breakdown:
-
Ion-Pairing (Primary Interaction): In the typically acidic mobile phases used (Polar Ionic Mode), the tertiary nitrogen on the Cinchona selector's quinuclidine ring becomes protonated, creating a positive charge. The carboxylic acid group of the pipecolic acid analyte is deprotonated, carrying a negative charge. The electrostatic attraction between these two sites forms a diastereomeric salt complex and is the principal driver of retention.[2]
-
Hydrogen Bonding: The carbamate linkage and other sites on the Cinchona selector can act as hydrogen bond donors and acceptors, forming secondary interactions with polar substituents (e.g., hydroxyl groups) on the pipecolic acid ring or with the N-protecting group.
-
π-π Stacking: The quinoline ring system of the selector provides a broad, electron-rich surface for π-π interactions with aromatic or unsaturated moieties on the analyte, such as a phenyl substituent on the pipecolic acid or an N-protecting group like Fmoc or Cbz.
-
Steric Interactions: The three-dimensional arrangement of the selector and analyte determines the proximity and feasibility of the aforementioned interactions. For one enantiomer, the fit is sterically favorable, allowing for a stable, multi-point interaction, which results in a longer retention time. The other enantiomer experiences steric clashes that prevent this optimal binding, leading to earlier elution.
This complex interplay is visualized in the diagram below.
Caption: Chiral Recognition Mechanism on Cinchona WAX CSPs.
A Comparative Guide to Optimizing Separations
Effective method development requires a logical approach to manipulating the mobile phase and understanding the analyte's structure. The "Polar Ionic Mode" (PIM) is the most common mobile phase strategy for these applications.[1]
The Mobile Phase: Your Primary Control Tool
The mobile phase in PIM is typically a non-aqueous mixture of an organic solvent with acidic and basic additives. Each component has a distinct function.
-
Organic Solvent:
-
Methanol (MeOH): A protic solvent that is an excellent choice for N-derivatized amino acids.[1] It can engage in hydrogen bonding and effectively solvates the ions involved in the exchange mechanism.
-
Acetonitrile (ACN): An aprotic solvent that is often preferred for arylcarboxylic acids as it can lead to higher enantioselectivity.[1]
-
Mixtures (MeOH/ACN): Often provide the best balance of solubility, retention, and selectivity, especially for analytes with mixed polarity like hydroxylated pipecolic acids.
-
-
Acid and Base Additives (The Counter-Ions): This is the most critical parameter for controlling retention time. The additives serve as counter-ions that compete with the analyte for the ion-exchange site on the CSP.
-
Function: The basic additive (e.g., the acetate from ammonium acetate or triethylamine) is the primary displacer ion. Increasing its concentration will decrease the analyte's retention time, as it more effectively competes for the protonated quinuclidine site.[2]
-
Adjusting Retention: If retention is too long, increase the concentration of the basic additive. If retention is too short, decrease it. The acid-to-base ratio can also be fine-tuned to modulate the apparent pH and selectivity.[2]
-
Common Systems:
-
Acetic Acid / Ammonium Acetate
-
Acetic Acid / Triethylamine (TEA)
-
Formic Acid / Ammonium Formate (often used for LC-MS compatibility)
-
-
The Selector: Quinine (QN) vs. Quinidine (QD)
Quinine (QN) and Quinidine (QD) are diastereomers, often referred to as pseudo-enantiomers. CSPs built on these selectors (e.g., CHIRALPAK® QN-AX and QD-AX) typically exhibit a reversed elution order for a given pair of enantiomers under the same conditions.[1][3] This is an invaluable tool for:
-
Peak Confirmation: Confirming the identity of enantiomeric peaks.
-
Method Optimization: If minor peaks co-elute with the main peak on one column, switching to the other may resolve the issue by inverting the elution order.
The Analyte: Structural Considerations
-
Acidic Handle: A deprotonatable acid, such as the carboxylic acid of pipecolic acid, is essential for the primary anion-exchange mechanism.
-
N-Protection: While not always necessary, protecting the secondary amine of the pipecolic acid with a group like Boc, Cbz, or Fmoc is highly recommended. This prevents the amine from being protonated and acting as a cation, which would lead to complex or poor chromatography on an anion-exchange column. Furthermore, protecting groups with aromatic rings (Fmoc, Cbz) can significantly enhance selectivity by providing a site for π-π stacking.
-
Ring Substituents: The nature and position of substituents on the pipecolic acid ring influence retention and selectivity.
-
Polar Groups (-OH): Can participate in hydrogen bonding, potentially increasing selectivity.
-
Aromatic Groups (-Ph): Can engage in π-π stacking, often leading to stronger retention and higher selectivity.
-
Steric Bulk: Bulky substituents near the carboxylic acid or the chiral centers can hinder the optimal analyte-selector interaction, potentially reducing retention and/or selectivity.
-
Illustrative Performance Data
While a comprehensive database for all substituted pipecolic acids is not publicly available, the separation of other N-protected amino acids serves as an excellent proxy for performance expectations. The following table illustrates the typical behavior of N-Fmoc-Leucine on the pseudo-enantiomeric QN-AX and QD-AX columns.
| Analyte | Column | Mobile Phase | k'₁ | k'₂ | α (k'₂/k'₁) | Elution Order |
| N-Fmoc-Leucine | CHIRALPAK® QN-AX | MeOH / Acetic Acid / NH₄OAc (98:2:0.5 v/v/w) | 2.1 | 4.5 | 2.14 | D then L |
| N-Fmoc-Leucine | CHIRALPAK® QD-AX | MeOH / Acetic Acid / NH₄OAc (98:2:0.5 v/v/w) | 2.3 | 5.0 | 2.17 | L then D |
| Data derived from publicly available examples for illustrative purposes.[2] |
This data clearly demonstrates the inversion of the elution order between the two columns, a hallmark of Cinchona-based CSPs. Similar high selectivity factors (α) can be expected for N-protected substituted pipecolic acids.
Experimental Protocol: A Workflow for Method Development
This protocol provides a systematic approach for the enantioseparation of a novel N-protected substituted pipecolic acid.
Caption: Workflow for Method Development on Cinchona CSPs.
Step-by-Step Methodology:
-
Column Selection and Preparation:
-
Select either a CHIRALPAK® QN-AX or QD-AX column (e.g., 150 x 4.6 mm, 5 µm).
-
Flush the new column with 1% acetic acid in methanol as per the manufacturer's instructions.[1]
-
Equilibrate the column with the initial mobile phase for at least 20 column volumes.
-
-
Sample Preparation:
-
Ensure the pipecolic acid is N-protected (e.g., Fmoc, Cbz, Boc).
-
Dissolve the sample in the initial mobile phase at a concentration of ~0.5-1.0 mg/mL.
-
-
Initial Screening Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV, wavelength appropriate for the N-protecting group (e.g., 265 nm for Fmoc).
-
-
Analysis and Optimization:
-
If resolution is achieved but retention is not optimal:
-
To decrease retention time: Increase the concentration of the basic counter-ion (Ammonium Acetate or TEA).
-
To increase retention time: Decrease the concentration of the basic counter-ion.
-
-
If no separation is observed:
-
Switch the primary organic solvent from Methanol to Acetonitrile (or a mixture) and repeat the screening.
-
Switch to the pseudo-enantiomeric column (e.g., from QN-AX to QD-AX) and repeat the screening.
-
-
To fine-tune selectivity (α):
-
Systematically vary the acid-to-base ratio in the mobile phase.
-
Investigate the effect of temperature. Enantioseparations on these columns are often enthalpically driven, meaning lower temperatures may improve resolution.
-
-
Conclusion
Cinchona alkaloid-based weak anion-exchange columns are exceptionally powerful tools for the challenging task of separating substituted pipecolic acid enantiomers. Success is predicated on understanding the multi-modal chiral recognition mechanism, which is dominated by ion-exchange. By logically manipulating the mobile phase components—particularly the concentration of the counter-ion in a polar ionic mode system—researchers can effectively control retention and achieve baseline separation. The strategic use of the pseudo-enantiomeric quinine and quinidine selectors provides an additional layer of control and confirmation, ensuring the development of robust, reliable, and accurate analytical methods for these critical pharmaceutical building blocks.
References
-
Ilisz, I., Aranyi, A., & Péter, A. (2019). Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. Methods in Molecular Biology. Available at: [Link]
-
Chiral Technologies Europe. (n.d.). chiralpak® qn-ax - HPLC. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK® QD-AX & QN-AX Anion Exchange HPLC Chiral Columns. Available at: [Link]
-
Amerigo Scientific. (n.d.). CHIRALPAK® QD-AX / CHIRALPAK® QN-AX Anion-exchange Type Chiral Columns. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
